Cuban-1-amine

Descripción general

Descripción

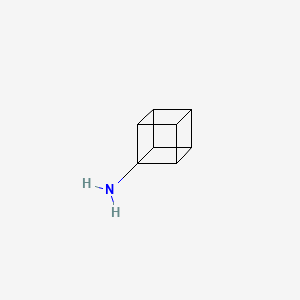

Cuban-1-amine, also known as 1-aminocubane, is a cyclic amine derived from cubane, a hydrocarbon with a unique cubic structure. This compound is notable for its rigid, three-dimensional framework, which imparts unique chemical and physical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cuban-1-amine can be synthesized through several methods. One common approach involves the nitration of cubane to form cubane-1-nitro, followed by reduction to yield this compound. The nitration step typically employs nitric acid and sulfuric acid under controlled conditions. The reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or by employing reducing agents such as lithium aluminum hydride .

Industrial Production Methods: While the industrial-scale production of this compound is not widely reported, the methods used in laboratory synthesis can be scaled up with appropriate modifications. The key challenges in industrial production include the handling of hazardous reagents and the need for precise control over reaction conditions to ensure high yields and purity .

Análisis De Reacciones Químicas

Oxidation

Cuban-1-amine can be oxidized to form cubane-1-imine or cubane-1-nitrile, depending on the oxidizing agent and reaction conditions.

-

Common oxidizing agents Common oxidizing agents include potassium permanganate and chromium trioxide.

-

Major products Oxidation of this compound produces cubane-1-imine and cubane-1-nitrile.

Reduction

This compound can be reduced to form cubane-1-amine derivatives with different substituents. Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are frequently used.

Substitution

This compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups. Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Reactions of Amines

-

Reaction as a proton base Amines are completely converted to ammonium salts by acids . Ammonium salts are completely neutralized back to amines by bases .

-

Reaction with Ketones or Aldehydes The reaction of aldehydes and ketones with ammonia or primary amines forms imine derivatives, also known as Schiff bases (compounds having a C=N function) . Water is eliminated in the reaction, which is acid-catalyzed and reversible .

-

Acylation with Acid Chlorides to Form Amides Amine must have at least one hydrogen to begin, but primary, secondary, or NH3 all react well . Some base is required for the deprotonation step and to absorb the hydrochloric acid .

-

Alkylation of Ammonia From Primary Alkyl Halides Excess NH3 prevents polysubstitution .

Other reactions

-

Carboxylic acid-amine coupling Carboxylic acid can react with an amine to form an amide through dehydration/condensation with a carboxylic group activation reagent . Carbodiimides are highly reactive reagents that can activate carboxyl groups to react with amine groups under mild conditions .

-

8-(Trifluoromethyl)this compound Reactions 8-(Trifluoromethyl)this compound participates in various chemical reactions due to its functional groups. The stability of the trifluoromethyl group enhances the compound's resistance to oxidation, making it suitable for use in diverse chemical environments.

Aplicaciones Científicas De Investigación

Cuban-1-amine has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of cuban-1-amine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, this compound derivatives can act as bioisosteres, mimicking the structure and function of benzene rings in pharmaceutical compounds. This can lead to enhanced activity, solubility, and stability of the parent compounds. The rigid cubic structure of cubane imparts unique steric and electronic properties, which can influence the binding affinity and selectivity of this compound derivatives for their molecular targets .

Comparación Con Compuestos Similares

Cuban-1-amine is unique due to its cubic structure, which distinguishes it from other cyclic amines. Similar compounds include:

Cyclohexylamine: A six-membered ring amine with a flexible structure.

Cyclopropylamine: A three-membered ring amine with significant ring strain.

Benzylamine: An aromatic amine with a planar structure.

Compared to these compounds, this compound offers a more rigid and three-dimensional framework, which can lead to different reactivity and interaction profiles in chemical and biological systems .

Actividad Biológica

Cuban-1-amine, particularly in its hydrochloride form, has garnered attention in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its cubane core structure, which is a saturated hydrocarbon with a unique three-dimensional arrangement. The introduction of an amine group enhances its reactivity and potential interactions with biological targets. The trifluoromethyl group, when present, can significantly influence the compound's metabolic stability and bioavailability, making it an attractive scaffold for drug design .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Binding Affinity : The trifluoromethyl group can enhance the compound's binding affinity to enzymes and receptors, modulating their activity effectively .

- Antioxidant Activity : this compound has demonstrated antioxidant properties, which are beneficial in reducing oxidative stress in biological systems .

- Anticoagulant Properties : Research indicates that this compound may function as an anticoagulant or transport inhibitor, providing potential therapeutic applications in cardiovascular diseases .

Research Findings

Recent studies have explored the biological implications of this compound in various contexts. Below is a summary of key findings from the literature:

Case Studies

Several case studies have illustrated the practical applications and effectiveness of this compound:

- Antioxidant Studies : In vitro experiments demonstrated that this compound significantly reduces reactive oxygen species (ROS) levels in cell cultures, suggesting its potential use in oxidative stress-related conditions.

- Drug Development : A study focusing on the synthesis of novel derivatives of this compound reported enhanced pharmacokinetic profiles compared to traditional benzene-based compounds, indicating improved absorption and distribution characteristics.

Propiedades

IUPAC Name |

cuban-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N/c9-8-5-2-1-3(5)7(8)4(1)6(2)8/h1-7H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USXYBDQWZXOAGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12C3C4C1C5C2C3C45N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.